REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:7][CH2:8][NH2:9].P([O-])([O-])([O-])=[O:11].[C:15]1(C)C=[CH:19][CH:18]=[CH:17][CH:16]=1>CCOCC>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:7][CH2:8][N:9]1[CH2:15][CH2:16][CH2:17][CH2:18][C:19]1=[O:11]
|
Name
|
|
Quantity
|
4.96 g
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Type
|
reactant
|
Smiles
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CN1C(=CC=C1)CCN
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)CCN
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
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CN1C(=CC=C1)CCN
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOCC
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Type
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CUSTOM
|
Details
|
with stirring at 70 degrees overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was heated
|
Type
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CUSTOM
|
Details
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the layers were separated
|
Type
|
WASH
|
Details
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The aqueous layer was exhaustively washed with diethyl ether
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Type
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WASH
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Details
|
The combined organic layers were washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous potassium carbonate
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Type
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FILTRATION
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Details
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The dryinq agent was filtered away
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated to a light yellow solid
|
Type
|
CUSTOM
|
Details
|
It was recrystallized from methylene chloride/hexane
|
Type
|
CUSTOM
|
Details
|
to give 4.2g (51.2%)
|
Type
|
CUSTOM
|
Details
|
of purified title compound
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=CC=C1)CCN1C(CCCC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |